D-Sedoheptulose 7-phosphate
Description
Centrality of D-Sedoheptulose 7-Phosphate in Carbohydrate Metabolism
This compound is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle. morf-db.orgnumberanalytics.com In the non-oxidative branch of the PPP, it is synthesized by the enzyme transketolase and is a substrate for transaldolase. morf-db.orgwikipedia.orgebi.ac.uk This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting cells from oxidative stress, as well as for producing pentoses necessary for nucleotide and nucleic acid synthesis. foodb.cahmdb.ca
The compound also plays a vital role in photosynthetic organisms as part of the Calvin-Benson-Bassham cycle (CBBC), where it is involved in the regeneration of ribulose-1,5-bisphosphate, the primary acceptor of carbon dioxide. numberanalytics.comvirginia.eduelifesciences.org Specifically, sedoheptulose-1,7-bisphosphatase catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate to produce this compound. virginia.eduelifesciences.org
Historical Context of this compound Research
The discovery of sedoheptulose (B1238255) itself dates back to the early 20th century, with its initial isolation from plants of the Sedum genus, from which it derives its name. numberanalytics.com Subsequent research into the intricate steps of carbohydrate metabolism, particularly the elucidation of the pentose phosphate pathway and the Calvin cycle, revealed the phosphorylated form, this compound, as a key metabolic intermediate. The identification of enzymes that produce and consume this seven-carbon sugar phosphate, such as transketolase and transaldolase, were critical milestones in understanding its metabolic significance. wikipedia.orgebi.ac.uk More recent discoveries, within the last two decades, have identified sedoheptulose 7-phosphate cyclases, a family of enzymes that convert this intermediate into various cyclic compounds, opening new avenues of research. nih.govrsc.org
Interdisciplinary Research Perspectives on this compound
The study of this compound extends beyond core biochemistry, touching upon a variety of scientific fields.
Biotechnology and Metabolic Engineering: Researchers are exploring ways to engineer metabolic pathways in microorganisms to enhance the production of valuable chemicals derived from this compound. tandfonline.com For instance, it is a precursor for the biosynthesis of shinorine, a sunscreen compound, and the heptose moieties of antibiotics like septacidin (B1681074) and hygromycin B. tandfonline.compnas.orgmedchemexpress.com
Medicine and Disease Research: Elevated levels of sedoheptulose 7-phosphate in the blood can be an indicator of transaldolase deficiency, a rare genetic disorder. foodb.cahmdb.ca Furthermore, its role in the metabolism of pathogens, such as in the lipopolysaccharide biosynthesis of Gram-negative bacteria and Mycobacterium tuberculosis, makes the enzymes involved in its metabolism potential targets for new antibiotics. ebi.ac.ukwikipedia.org
Ecology and Environmental Science: In cyanobacteria and algae, this compound is a precursor for the synthesis of mycosporine-like amino acids (MAAs), which act as natural sunscreens, protecting these organisms from harmful UV radiation. nih.govresearchgate.net
Scope and Objectives for this compound Investigations
Current and future research on this compound is focused on several key objectives:
Elucidating Regulatory Mechanisms: A primary goal is to fully understand how the synthesis and degradation of this compound are regulated within the cell, particularly how its availability acts as a rheostat to control carbon flux between glycolysis and the pentose phosphate pathway. ebi.ac.ukresearchgate.net
Structural and Functional Enzyme Analysis: Detailed structural and functional studies of enzymes that utilize this compound as a substrate, such as the sedoheptulose 7-phosphate cyclases, are crucial for understanding how they can produce different products from the same starting material. nih.gov
Therapeutic and Biotechnological Applications: A significant objective is to leverage the knowledge of this compound metabolism for practical applications. This includes the development of novel antibiotics targeting its biosynthetic pathways in pathogens and the engineering of microorganisms for the sustainable production of valuable biochemicals. ebi.ac.uktandfonline.compnas.org
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Pathway(s) | Function |
|---|---|---|
| Transketolase | Pentose Phosphate Pathway | Forms this compound. morf-db.orgwikipedia.org |
| Transaldolase | Pentose Phosphate Pathway | Acts on this compound. morf-db.orgwikipedia.org |
| Sedoheptulose-bisphosphatase | Calvin Cycle | Produces this compound. wikipedia.orgvirginia.edu |
| Sedoheptulokinase | Carbohydrate Metabolism | Phosphorylates sedoheptulose to this compound. wikipedia.orgresearchgate.net |
| This compound isomerase | Lipopolysaccharide Biosynthesis | Isomerizes this compound. wikipedia.org |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 6-phospho-D-gluconate |
| Acarbose (B1664774) |
| Acetyl-CoA |
| ADP-D-glycero-β-D-altro-heptose |
| ADP-D-glycero-β-D-manno-heptose |
| ADP-L-glycero-β-D-manno-heptose |
| AMP |
| A-90289 |
| Avermectin |
| Cetoniacytone A |
| Citramalate |
| Cyclic ADP ribose |
| D-altro-2-heptulose, 7-(dihydrogen phosphate) |
| D-Erythrose-4-phosphate |
| D-Fructose-1,6-diphosphate magnesium |
| D-Fructose-6-phosphate |
| D-glycero-D-altro-heptose-7-P |
| D-glycero-D-α-manno-heptose-7-phosphate |
| D-Ribose-5-Phosphate |
| D-Sedoheptulose |
| D-Sedoheptulose 1,7-bisphosphate |
| This compound |
| D-Sorbitol 6-Phosphate |
| D-Xylulose |
| Desmethyl-4-deoxygadusol |
| Destomycin |
| Dihydroxyacetone phosphate |
| Doxorubicin |
| Erythritol |
| Erythromycin |
| Erythrose-4-phosphate |
| Fosmidomycin |
| Fructose (B13574) 1,6-bisphosphate |
| Fructose-6-phosphate |
| Gadusol (B1210850) |
| Gentamicin |
| Glucose |
| Glucose-6-phosphate |
| Gluconic acid |
| Glutamate cysteine ligase |
| Glyceraldehyde-3-phosphate |
| Glycerate |
| Glycine |
| GSSG |
| Heptulose-7-phosphate |
| Hygromycin B |
| Hydroxypyruvic Acid Phosphate |
| Inosine 5'-Monophosphate |
| Kanamycin |
| L-Cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-glycine |
| Mitomycin |
| Mycosporine-like amino acids |
| NAD+ |
| NADPH |
| Neomycin |
| Pyralomicin |
| Pyruvic acid |
| Ribose 5-phosphate |
| Ribose-5-phosphate (B1218738) |
| Ribulose 1,5-bisphosphate |
| Ribulose 5-phosphate |
| Ribulose-1,5-bisphosphate |
| Ribulose-5-phosphate |
| Rifamycin |
| Salmycin |
| Sedoheptulose |
| Sedoheptulose 1,7-bisphosphate |
| Sedoheptulose-1,7-bisphosphate |
| Sedoheptulose-7-phosphate |
| Septacidin |
| Shinorine |
| Styrene |
| Validamycin |
| Valienamine |
| Vancomycin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,7-pentahydroxy-6-oxoheptyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O10P/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16/h4-8,10-13H,1-2H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUMPKOJBQPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)CO)O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863006 | |
| Record name | 7-O-Phosphonohept-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
D Sedoheptulose 7 Phosphate in Primary Metabolic Pathways
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and D-Sedoheptulose 7-Phosphate Dynamics
Occurring in the cytosol of cells, the Pentose Phosphate Pathway (PPP) is a metabolic route parallel to glycolysis. libretexts.orgnih.gov It is responsible for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), a primary cellular reductant, and producing precursor molecules for nucleotide biosynthesis. mdpi.comhmdb.cafoodb.ca The pathway is divided into an oxidative and a non-oxidative branch. libretexts.orgmdpi.com
Non-Oxidative Branch: this compound as a Key Intermediate
This compound is a central metabolite in the non-oxidative branch of the PPP. libretexts.orghmdb.ca This series of reversible reactions interconverts sugar phosphates of varying carbon lengths (from three to seven carbons). libretexts.orgfrontiersin.org The formation of this compound is primarily catalyzed by the enzyme transketolase. libretexts.orgebi.ac.uk This enzyme transfers a two-carbon ketol group from a ketose donor, xylulose 5-phosphate, to an aldose acceptor, ribose 5-phosphate. The products of this reaction are this compound and glyceraldehyde 3-phosphate. libretexts.orgebi.ac.uknih.gov
Interconversion with Other Phosphate Sugars within PPP
The metabolic fate of this compound within the PPP is dictated by the cellular needs and the activity of two key enzymes: transketolase and transaldolase. libretexts.orgfrontiersin.org
Transaldolase Action: Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone unit from this compound to glyceraldehyde 3-phosphate. nih.govwur.nlcaymanchem.comebi.ac.uk This reaction yields two new sugar phosphates: erythrose 4-phosphate (a four-carbon sugar) and fructose (B13574) 6-phosphate (a six-carbon sugar). nih.govwur.nlebi.ac.uk Fructose 6-phosphate can then re-enter the glycolytic pathway. libretexts.org
Transketolase Action (Reversible): The reaction catalyzed by transketolase is reversible. ebi.ac.ukreactome.org This means that this compound and glyceraldehyde 3-phosphate can also be formed from erythrose 4-phosphate and fructose 6-phosphate, although the primary flow is typically towards the latter. In a subsequent reaction, transketolase can also use erythrose 4-phosphate as an acceptor for a two-carbon unit from another molecule of xylulose 5-phosphate, producing fructose 6-phosphate and glyceraldehyde 3-phosphate. libretexts.orgnih.govnih.gov
This network of reversible reactions allows for a flexible flux of carbon intermediates, enabling the cell to adapt to different metabolic demands. libretexts.org
Table 1: Key Reactions Involving this compound in the PPP
| Enzyme | Substrates | Products |
| Transketolase | Xylulose 5-phosphate + Ribose 5-phosphate | This compound + Glyceraldehyde 3-phosphate |
| Transaldolase | This compound + Glyceraldehyde 3-phosphate | Erythrose 4-phosphate + Fructose 6-phosphate |
Linkage to NADPH Generation and Ribose Residue Formation
Furthermore, the interconversions in the non-oxidative branch, including the reactions involving this compound, ultimately lead to the synthesis of ribose 5-phosphate. mdpi.comresearchgate.net Ribose 5-phosphate is an essential precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA). mdpi.comhmdb.cafoodb.ca The pathway can be modulated to either maximize NADPH production or ribose 5-phosphate synthesis, depending on the cell's immediate requirements. nih.gov
This compound in the Calvin-Benson Cycle (Reductive Pentose Phosphate Cycle)
In photosynthetic organisms, this compound plays a critical role in the Calvin-Benson Cycle, which is the primary pathway for carbon fixation. caymanchem.comresearchgate.netwikipedia.org This cycle occurs in the stroma of chloroplasts and utilizes the ATP and NADPH produced during the light-dependent reactions of photosynthesis to convert carbon dioxide into carbohydrates. researchgate.netresearchgate.net
Role in Carbon Fixation and Regeneration Phases
The Calvin-Benson Cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. wikipedia.orgoup.com this compound is a key player in the regeneration phase, which is responsible for regenerating the CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP). researchgate.netfrontiersin.orgelifesciences.org
The formation of this compound in the Calvin cycle involves a two-step process. First, the enzyme aldolase (B8822740) combines erythrose 4-phosphate and dihydroxyacetone phosphate (DHAP) to form sedoheptulose (B1238255) 1,7-bisphosphate. nih.govwikipedia.org Subsequently, the enzyme sedoheptulose-1,7-bisphosphatase (SBPase) catalyzes the irreversible dephosphorylation of sedoheptulose 1,7-bisphosphate to yield this compound and inorganic phosphate. researchgate.netresearchgate.netfrontiersin.orgebi.ac.uk This reaction is a key regulatory point in the cycle. frontiersin.orgwikipedia.org
The newly formed this compound, along with glyceraldehyde 3-phosphate, is then used by transketolase to produce two five-carbon sugars: ribose 5-phosphate and xylulose 5-phosphate. wikipedia.orgfiveable.me These pentose phosphates are then converted into RuBP, completing the cycle and preparing for the next round of CO2 fixation. wikipedia.org
Connection to Sedoheptulose 1,7-bisphosphate Metabolism
The metabolism of this compound is directly linked to sedoheptulose 1,7-bisphosphate. In the Calvin cycle, sedoheptulose 1,7-bisphosphate is the immediate precursor to this compound. researchgate.netfrontiersin.org The enzyme that catalyzes this conversion, sedoheptulose-1,7-bisphosphatase (SBPase), is unique to photosynthetic organisms and is a critical control point for carbon flux through the cycle. researchgate.netresearchgate.net The activity of SBPase is regulated by light, ensuring that carbon fixation occurs primarily during the day. researchgate.netuniprot.org
In some bacteria, an alternative pathway exists where pyrophosphate-dependent phosphofructokinase can convert this compound into sedoheptulose 1,7-bisphosphate, which is then cleaved by aldolase. nih.govwur.nl This effectively bypasses the need for transaldolase in their pentose phosphate pathway. nih.govwur.nl
Table 2: this compound in the Calvin-Benson Cycle
| Phase | Key Reaction | Enzyme |
| Regeneration | Sedoheptulose 1,7-bisphosphate → This compound + Pi | Sedoheptulose-1,7-bisphosphatase (SBPase) |
| Regeneration | This compound + Glyceraldehyde 3-phosphate → Ribose 5-phosphate + Xylulose 5-phosphate | Transketolase |
Interconnections of this compound Metabolism with Glycolysis and Gluconeogenesis
This compound (S7P) is a crucial seven-carbon sugar phosphate that functions as a key metabolic intermediate, primarily within the non-oxidative branch of the pentose phosphate pathway (PPP). hmdb.ca This pathway is central to cellular metabolism, responsible for producing NADPH, which is vital for reductive biosynthesis and antioxidant defense, and for synthesizing pentose sugars required for nucleotide and nucleic acid formation. hmdb.ca The significance of S7P extends beyond the PPP, as it represents a critical nexus linking pentose sugar metabolism with the central carbon metabolic pathways of glycolysis and gluconeogenesis. nih.govresearchgate.net The enzymes transketolase and transaldolase act as a bridge, reversibly connecting the PPP with glycolysis through reactions involving S7P. nih.gov This interconnection allows for metabolic flexibility, enabling the cell to divert carbon flux between these pathways in response to varying physiological demands. frontiersin.org
Carbon Flux Rerouting at Metabolic Interfaces
The dynamic rerouting of carbon units at the interface of the pentose phosphate pathway and glycolysis is essential for maintaining metabolic homeostasis. researchgate.netdntb.gov.ua this compound is at the heart of this junction, with its concentration and turnover influencing the direction of carbon flow. researchgate.netebi.ac.uk The bioavailability of S7P can act as a rheostat, controlling the carbon flux between anabolic processes originating from the PPP and the catabolic or anabolic routes of glycolysis and gluconeogenesis. researchgate.netdntb.gov.uaebi.ac.uk Two key reversible enzymes, transketolase (TKT) and transaldolase (TALDO), govern this metabolic crossroads. frontiersin.org
Transketolase (TKT): This enzyme catalyzes the transfer of a two-carbon ketol group. In one key reaction, TKT transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, yielding this compound and glyceraldehyde 3-phosphate (G3P). nih.govlibretexts.org Both G3P and the subsequent products of S7P metabolism can enter the glycolytic pathway. nih.gov
Transaldolase (TALDO): This enzyme facilitates the transfer of a three-carbon dihydroxyacetone moiety from S7P to G3P. nih.govcaymanchem.com This reaction produces erythrose 4-phosphate (E4P), a precursor for aromatic amino acid synthesis, and fructose 6-phosphate (F6P), a direct intermediate of both glycolysis and gluconeogenesis. frontiersin.orgnih.gov
The reversible nature of these enzymatic reactions allows the cell to adapt to its metabolic needs. frontiersin.org For instance, when there is a high demand for nucleotide synthesis, the flux is directed towards the production of ribose 5-phosphate. Conversely, when the cell requires more NADPH for reductive biosynthesis or to combat oxidative stress, intermediates can be recycled back to the oxidative PPP. nih.gov If ATP is the primary need, the carbon skeletons from the PPP, via S7P, can be fully metabolized through glycolysis. nih.gov
The phosphorylation of free sedoheptulose by the enzyme sedoheptulokinase (SHPK) provides a glucose-independent entry point for carbon into the non-oxidative PPP. researchgate.netfrontiersin.org This mechanism allows cells to directly modulate the pool of S7P, thereby influencing the carbon flux between the PPP and glycolysis to support bioenergetic reprogramming. researchgate.net
Table 1: Key Enzymes at the Glycolysis-PPP Interface
| Enzyme | Substrates | Products | Metabolic Pathway Connection |
| Transketolase (TKT) | Xylulose 5-phosphate + Ribose 5-phosphate | This compound + Glyceraldehyde 3-phosphate | Links pentose phosphates to a 7-carbon intermediate and a glycolytic intermediate. nih.govlibretexts.org |
| Transaldolase (TALDO) | This compound + Glyceraldehyde 3-phosphate | Erythrose 4-phosphate + Fructose 6-phosphate | Converts a 7-carbon sugar into a 4-carbon sugar and a direct glycolytic/gluconeogenic intermediate. frontiersin.orgnih.gov |
Alternative Pathways of Glucose Metabolism
The non-oxidative pentose phosphate pathway, in which this compound is a central figure, is itself a principal alternative to direct glucose catabolism via glycolysis. nih.gov This pathway enables the interconversion of three, four, five, six, and seven-carbon sugars, allowing for significant metabolic flexibility. nih.gov The direction of these reversible reactions is dictated by the substrate availability and the cell's requirements for specific biosynthetic precursors or for energy production. nih.gov
Research has uncovered variations in how different organisms metabolize S7P, highlighting alternative metabolic designs. A notable example exists in the protist Entamoeba histolytica, which lacks the transaldolase enzyme typically responsible for converting S7P. portlandpress.com To bypass this, E. histolytica employs a specialized phosphofructokinase (PFK) that phosphorylates S7P to form sedoheptulose 1,7-bisphosphate (SBP). This SBP is subsequently cleaved by the glycolytic enzyme fructose-bisphosphate aldolase into erythrose 4-phosphate and dihydroxyacetone phosphate. This two-step process effectively substitutes for the single transaldolase reaction, demonstrating an alternative route to connect S7P metabolism with glycolytic intermediates. portlandpress.com
In photosynthetic organisms, the Calvin cycle provides another pathway for S7P synthesis. Here, fructose-bisphosphate aldolase combines erythrose 4-phosphate and dihydroxyacetone phosphate to produce sedoheptulose 1,7-bisphosphate. A specific phosphatase, sedoheptulose-1,7-bisphosphatase, then hydrolyzes this to S7P. nih.gov This route is thermodynamically driven by the hydrolysis step, rendering it largely irreversible in the direction of S7P formation, in contrast to the reversible non-oxidative PPP found in most organisms. nih.gov
Furthermore, in certain plants like Kalanchoë pinnata, evidence suggests the existence of a pathway where S7P is dephosphorylated by a phosphatase to yield free sedoheptulose. researchgate.net This accumulation of free sedoheptulose may function as an alternative carbon storage mechanism, particularly under conditions of elevated carbon dioxide, thereby helping to maintain carbon and phosphate homeostasis and preventing the suppression of photosynthesis. researchgate.net
Table 2: Standard vs. Alternative S7P Metabolic Routes
| Feature | Standard Non-Oxidative PPP | Alternative Pathway (E. histolytica) |
| Key S7P Consuming Enzyme | Transaldolase (TALDO) nih.gov | Phosphofructokinase (PFK) & Fructose-bisphosphate aldolase portlandpress.com |
| Reaction on S7P | S7P + G3P → E4P + F6P nih.gov | 1. S7P → Sedoheptulose 1,7-bisphosphate (SBP) 2. SBP → E4P + DHAP portlandpress.com |
| Metabolic Outcome | Direct formation of Fructose 6-phosphate (glycolytic intermediate). nih.gov | Formation of Dihydroxyacetone phosphate (glycolytic intermediate). portlandpress.com |
Enzymatic Transformations and Regulatory Mechanisms Involving D Sedoheptulose 7 Phosphate
Key Enzymes Directly Acting on D-Sedoheptulose 7-Phosphate
The metabolic fate of this compound is primarily governed by the actions of several key enzymes that directly utilize it as a substrate or produce it. These enzymatic activities are central to the interconnection of glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
Transketolase (TKT) is a key enzyme in the non-oxidative pentose phosphate pathway that catalyzes the reversible transfer of a two-carbon ketol unit. nih.govwikipedia.org One of its primary reactions involves the formation of S7P. hmdb.caecmdb.camorf-db.org In this reaction, transketolase utilizes D-ribose 5-phosphate and D-xylulose 5-phosphate as substrates to produce this compound and D-glyceraldehyde 3-phosphate. wikipedia.orggoogle.com
Conversely, transketolase can also utilize S7P as a substrate. In a reversible reaction, cytosolic transketolase acts on this compound and D-glyceraldehyde 3-phosphate to generate D-ribose 5-phosphate and D-xylulose 5-phosphate. reactome.org This flexibility allows the cell to adapt the flux through the pentose phosphate pathway based on the metabolic needs for nucleotide synthesis precursors (ribose 5-phosphate) or intermediates for glycolysis and other pathways.
Transaldolase (TALDO) is another pivotal enzyme of the non-oxidative pentose phosphate pathway that acts directly on S7P. hmdb.caecmdb.caebi.ac.uk It catalyzes the reversible transfer of a three-carbon dihydroxyacetone group from this compound to D-glyceraldehyde 3-phosphate. caymanchem.comcreative-enzymes.com This reaction yields two important products: D-fructose 6-phosphate, a glycolytic intermediate, and D-erythrose 4-phosphate, a precursor for the synthesis of aromatic amino acids. nih.govebi.ac.uk The activity of transaldolase provides a critical link between the pentose phosphate pathway and glycolysis. ebi.ac.ukwikipedia.org The reaction mechanism involves the formation of a Schiff base intermediate with a lysine (B10760008) residue in the enzyme's active site. creative-enzymes.comwikipedia.org
| Enzyme | Reaction | Substrates | Products | Metabolic Pathway |
|---|---|---|---|---|
| Transketolase | Formation of S7P | D-ribose 5-phosphate + D-xylulose 5-phosphate | This compound + D-glyceraldehyde 3-phosphate | Pentose Phosphate Pathway |
| Transketolase | Utilization of S7P | This compound + D-glyceraldehyde 3-phosphate | D-ribose 5-phosphate + D-xylulose 5-phosphate | Pentose Phosphate Pathway |
| Transaldolase | Utilization of S7P | This compound + D-glyceraldehyde 3-phosphate | D-fructose 6-phosphate + D-erythrose 4-phosphate | Pentose Phosphate Pathway, Glycolysis |
Sedoheptulose-7-phosphate phosphatase is an enzyme that catalyzes the dephosphorylation of S7P to form free sedoheptulose (B1238255). kuleuven.beresearchgate.net In some plants, like those in the Crassulaceae family, the formation of sedoheptulose from S7P is thought to be controlled by the activity of a specific sedoheptulose-7-phosphate phosphatase. oup.com This activity appears to be regulated by the levels of ADP and inorganic phosphate (Pi), which can attenuate the phosphatase activity. kuleuven.beoup.com The accumulation of free sedoheptulose may serve as a carbon storage mechanism, particularly under conditions of high carbon dioxide when sucrose (B13894) accumulation could lead to feedback inhibition of photosynthesis. kuleuven.beresearchgate.net
Sedoheptulose kinase (SHPK), also known as carbohydrate kinase-like protein (CARKL), catalyzes the ATP-dependent phosphorylation of free sedoheptulose to generate this compound. google.comfrontiersin.orgnagase.comscbt.com This action allows free sedoheptulose to enter central carbohydrate metabolism. google.comresearchgate.net The expression and activity of SHPK can have significant regulatory effects on cellular processes. For instance, in macrophages, downregulation of SHPK is associated with a pro-inflammatory state, as it leads to decreased S7P levels and a subsequent increase in glucose-6-phosphate dehydrogenase (G6PD) activity, favoring flux through the oxidative PPP. frontiersin.orgmdpi.com Conversely, upregulation of SHPK increases S7P levels and supports an anti-inflammatory phenotype. mdpi.com This highlights the role of SHPK as a metabolic rheostat influencing immune cell polarization. researchgate.net
In some organisms, particularly certain bacteria and protists that lack transaldolase, a pyrophosphate-dependent phosphofructokinase (PPi-PFK) plays a crucial role in S7P metabolism. nih.govportlandpress.comwur.nl This enzyme can phosphorylate S7P using pyrophosphate (PPi) as the phosphoryl donor, forming sedoheptulose 1,7-bisphosphate (SBP). nih.govportlandpress.comwur.nl This reaction is part of an alternative pathway, the SBP pathway, that effectively bypasses the transaldolase step. nih.govwur.nl The resulting SBP is then cleaved by fructose-bisphosphate aldolase (B8822740) into dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate. nih.govwur.nl Notably, some PPi-PFKs exhibit a high affinity for S7P, sometimes even higher than for their canonical substrate, fructose (B13574) 6-phosphate. nih.govoup.com
| Enzyme | Reaction | Substrate(s) | Product(s) | Key Regulatory Features/Significance |
|---|---|---|---|---|
| Sedoheptulose 7-Phosphate Phosphatase | Dephosphorylation | This compound + H₂O | Sedoheptulose + Pi | Activity attenuated by ADP and Pi in some plants. kuleuven.beoup.com |
| Sedoheptulose Kinase (SHPK/CARKL) | Phosphorylation | Sedoheptulose + ATP | This compound + ADP | Regulates carbon flux into the PPP; influences immune cell polarization. frontiersin.orgmdpi.com |
| Pyrophosphate-Dependent Phosphofructokinase (PPi-PFK) | Phosphorylation | This compound + PPi | Sedoheptulose 1,7-bisphosphate + Pi | Key enzyme in the transaldolase-bypassing SBP pathway. nih.govwur.nl |
Enzymes Modulating this compound Precursors and Derivatives
The cellular concentration of S7P is not only controlled by enzymes that act on it directly but also by the activities of enzymes that produce its precursors or modify its derivatives.
One key enzyme in this context is sedoheptulose-bisphosphatase (SBPase) , which catalyzes the hydrolysis of sedoheptulose 1,7-bisphosphate (SBP) to produce S7P and inorganic phosphate. wikipedia.orgwikipedia.org This enzyme is particularly important in the Calvin cycle in photosynthetic organisms, where it is involved in the regeneration of ribulose-1,5-bisphosphate. wikipedia.org The activity of SBPase can be inhibited by its product, S7P, providing a feedback regulatory mechanism. nih.gov
Furthermore, S7P is a precursor for the biosynthesis of other important molecules. For instance, it is a common starting material for the synthesis of heptoses found in various natural products like the antibiotic hygromycin B and the antitumor agent septacidin (B1681074). medchemexpress.comnih.gov The biosynthetic pathways for these compounds involve enzymes such as isomerases that act on S7P to initiate a series of modifications. nih.gov In some bacteria, S7P is a precursor for the synthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govebi.ac.uk The enzyme D-sedoheptulose-7-phosphate isomerase (GmhA) catalyzes the conversion of S7P to D-glycero-D-manno-heptose 7-phosphate, the first step in the biosynthesis of the heptose core of LPS. ebi.ac.uknih.gov
Additionally, sedoheptulose 7-phosphate cyclases (SH7PCs) represent a group of enzymes that convert S7P into various cyclitol products, acting as a bridge between primary and secondary metabolism. nih.gov
Sedoheptulose-1,7-bisphosphatase (SBPase) in this compound Production
Sedoheptulose-1,7-bisphosphatase (SBPase) is a pivotal enzyme in the Calvin-Benson cycle in photosynthetic organisms and is involved in riboneogenesis in organisms like yeast. mdpi.comuniprot.org It catalyzes the irreversible dephosphorylation of sedoheptulose-1,7-bisphosphate to produce this compound and inorganic phosphate. wikipedia.orgwikipedia.org This reaction is a critical regulatory point in the regeneration of ribulose-1,5-bisphosphate (RuBP), the CO2 acceptor molecule in photosynthesis. mdpi.comfrontiersin.org
The activity of SBPase is subject to multiple layers of regulation. In plants, it is activated by light through the ferredoxin-thioredoxin system. wikipedia.orgoup.com This system reduces a regulatory disulfide bond between two cysteine residues (Cys52 and Cys57 in some species), leading to a conformational change that activates the enzyme. wikipedia.org Furthermore, SBPase activity is influenced by factors such as pH and the concentration of magnesium ions (Mg2+), both of which increase in the chloroplast stroma during illumination. wikipedia.orgelifesciences.org The enzyme is also subject to feedback inhibition by its product, sedoheptulose 7-phosphate, and by inorganic phosphate. wikipedia.org
| Regulatory Factor | Effect on SBPase Activity | Mechanism |
| Light (via Ferredoxin-Thioredoxin system) | Activation | Reduction of a regulatory disulfide bond. wikipedia.org |
| High pH | Activation | Optimal activity under alkaline conditions found in the illuminated stroma. wikipedia.org |
| High Mg2+ concentration | Activation | Required for functional activity. wikipedia.orgelifesciences.org |
| Sedoheptulose 7-phosphate | Inhibition | Negative feedback regulation. wikipedia.org |
| Inorganic Phosphate | Inhibition | Negative feedback regulation. wikipedia.org |
| Methyl Jasmonate and Darkness | Downregulation | Repression of SBPase expression and activity in tomato leaves. mdpi.com |
This table summarizes the key regulatory mechanisms of SBPase activity.
Dehydroquinate Synthase (DHQS) Superfamily and Related Cyclases
This compound serves as a substrate for a group of enzymes known as sedoheptulose 7-phosphate cyclases (SH7PCs), which are part of the broader dehydroquinate synthase (DHQS) superfamily. nih.govacs.org These enzymes catalyze the cyclization of this compound into various cyclic products, which are precursors for a wide range of bioactive natural products. nih.govacs.orgnih.gov
The DHQS superfamily is characterized by its ability to catalyze the cyclization of sugar phosphates. nih.gov While DHQS itself acts on 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) in the shikimate pathway, the related SH7PCs utilize this compound. nih.govnih.gov Examples of SH7PCs include 2-epi-5-epi-valiolone (B1265091) synthase (EEVS), desmethyl-4-deoxygadusol synthase (DDGS), and 2-epi-valiolone synthase (EVS). nih.gov These enzymes, despite being homologous, produce stereochemically distinct cyclic products from the same substrate. nih.govresearcher.life For instance, EEVS and EVS catalyze the formation of 2-epi-5-epi-valiolone and 2-epi-valiolone, respectively. researcher.life
The catalytic mechanism of these cyclases is complex and involves multiple steps, including alcohol oxidation, phosphate β-elimination, carbonyl reduction, ring opening, and an intramolecular aldol (B89426) condensation. nih.gov
| Enzyme | Substrate | Product | Biological Relevance of Product |
| Dehydroquinate Synthase (DHQS) | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | 3-Dehydroquinate (B1236863) | Precursor for aromatic amino acids. nih.gov |
| 2-epi-5-epi-Valiolone Synthase (EEVS) | This compound | 2-epi-5-epi-Valiolone | Precursor for validamycin A (antifungal) and gadusol (B1210850) (sunscreen-like compound). nih.govresearchgate.net |
| Desmethyl-4-deoxygadusol Synthase (DDGS) | This compound | Desmethyl-4-deoxygadusol | Precursor for mycosporine-like amino acids (MAAs) (sunscreen compounds). nih.gov |
| 2-epi-Valiolone Synthase (EVS) | This compound | 2-epi-Valiolone | Precursor for C7N-aminocyclitol natural products. nih.gov |
This table provides an overview of key enzymes in the DHQS superfamily and related cyclases, their substrates, products, and the significance of these products.
Ribose-5-Phosphate (B1218738) Isomerases and Ribulose-5-Phosphate 3-Epimerase Influence
The metabolism of this compound is intricately linked to the activities of ribose-5-phosphate isomerase (RPI) and ribulose-5-phosphate 3-epimerase (RPE). These enzymes are central to the non-oxidative branch of the pentose phosphate pathway, catalyzing the interconversion of pentose phosphates. mdpi.comwikipedia.org
RPI facilitates the reversible isomerization between ribulose-5-phosphate (Ru5P) and ribose-5-phosphate (R5P). wikipedia.org RPE, on the other hand, catalyzes the reversible epimerization of Ru5P to xylulose-5-phosphate (Xu5P). mdpi.comoup.com The balance of these pentose phosphates directly influences the flux through the transketolase and transaldolase reactions, which produce and consume this compound.
Advanced Enzymatic Regulation of this compound Metabolism
The intricate network governing this compound levels extends beyond the direct enzymatic reactions to include allosteric control, gene expression regulation, and the precise stereochemical interactions between enzymes and their substrates.
Allosteric Regulation by Metabolites and Cofactors
The enzymes involved in this compound metabolism are subject to allosteric regulation by various metabolites and cofactors, allowing for rapid adjustments in metabolic flux in response to cellular needs. biomolther.orgnih.gov For instance, the activity of key glycolytic enzymes can be inhibited, thereby redirecting glucose flux towards the pentose phosphate pathway and increasing the pool of intermediates like this compound. biomolther.org
The NADPH/NADP+ ratio is a significant allosteric regulator, particularly for glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative PPP. mdpi.comaropath.org High levels of NADPH inhibit G6PD, thus modulating the entry of glucose-6-phosphate into the pathway and consequently affecting the downstream production of this compound. aropath.org
The activity of transketolase, a key enzyme in both the synthesis and degradation of this compound, is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP). numberanalytics.com The availability of TPP can therefore influence the rate of reactions catalyzed by transketolase.
Stereochemical Specificity and Anomeric Preferences in Enzyme-Substrate Binding
Enzymes involved in this compound metabolism exhibit a high degree of stereochemical specificity, acting on particular steric or optical isomers. worthington-biochem.com This specificity is crucial for the precise control of metabolic pathways.
This compound can exist in different anomeric forms in solution, including α- and β-pyranose and furanose forms. acs.orgresearchgate.net There is evidence to suggest that different sedoheptulose 7-phosphate cyclases may preferentially bind to specific anomers of their substrate. For example, it has been proposed that EEVS and DDGS bind to the α-pyranose anomer of this compound, while EVS binds to the β-pyranose anomer. acs.org However, studies using carba-analogs of the α- and β-pyranose forms of this compound suggest that the stereochemical outcome of the reactions catalyzed by EEVS and EVS is not determined by a preselection of different anomers. researcher.life This indicates a more complex mechanism for determining the stereospecificity of these enzymes. The active sites of these enzymes are exquisitely shaped to accommodate the specific three-dimensional structure of their substrates and to catalyze reactions with precise stereochemical outcomes.
Enzyme Promiscuity and Emergence of Novel Metabolic Pathways
Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions in addition to its primary physiological role, is a significant driver of metabolic evolution. This catalytic flexibility provides the raw material for the development of novel metabolic pathways. This compound (S7P), a key intermediate in the pentose phosphate pathway, serves as a substrate for several promiscuous enzymes, positioning it at the crossroads of primary metabolism and the emergence of novel synthetic and natural product pathways. researchgate.netnih.gov The latent activities of these enzymes on S7P can be harnessed in metabolic engineering to create synthetic routes with improved efficiency or can lead to the natural evolution of diverse secondary metabolic pathways. researchgate.netnih.gov
Promiscuous Enzymes Acting on this compound
Several enzymes have been identified that exhibit catalytic promiscuity towards S7P. These activities, while often less efficient than the primary reaction, are fundamental to pathway innovation.
Phosphoketolase (PKT): This thiamine diphosphate-dependent enzyme is a classic example of enzyme promiscuity. wikipedia.org While its primary substrates are typically xylulose 5-phosphate (X5P) and fructose 6-phosphate (F6P), many phosphoketolases, such as the one from Bifidobacterium longum (Xfspk), can also recognize and cleave S7P. wikipedia.orgnih.gov This reaction breaks S7P into ribose 5-phosphate (R5P) and acetyl-phosphate (AcP). researchgate.netarxiv.org This specific promiscuous activity has been a cornerstone for the development of novel, carbon-efficient synthetic pathways in organisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.netresearchgate.netnih.gov In engineered strains of E. coli lacking transketolase, an accumulation of S7P to levels high enough to be cleaved by overexpressed phosphoketolase was observed, demonstrating how pathway redirection can exploit latent enzyme activity. researchgate.net
Sedoheptulose 7-phosphate Cyclases (SH7PCs): This superfamily of enzymes, related to 3-dehydroquinate synthase (DHQS) from the shikimate pathway, acts on S7P to form various cyclitol products. nih.gov These enzymes represent a gateway between primary and secondary metabolism, converting an intermediate from the pentose phosphate pathway into precursors for a wide range of natural products. nih.govnih.gov The remarkable aspect of SH7PCs is that highly homologous enzymes can catalyze the cyclization of the same substrate, S7P, into structurally distinct products, including 2-epi-5-epi-valiolone, desmethyl-4-deoxygadusol, and 2-epi-valiolone. nih.govnih.gov This functional divergence within the enzyme family highlights a mechanism for generating chemical diversity and evolving new biosynthetic pathways for molecules like the fungicide validamycin and the antidiabetic drug acarbose (B1664774). nih.gov
Fructose-1,6-bisphosphatase (FBPase) / Sedoheptulose-1,7-bisphosphatase (SBPase): In the methylotrophic bacterium Bacillus methanolicus, an enzyme designated GlpXᴾ exhibits dual activity as both an FBPase and an SBPase. asm.org This promiscuity is proposed to function in a specific variant of the ribulose monophosphate (RuMP) cycle. The ability of GlpXᴾ to act on sedoheptulose 1,7-bisphosphate, a derivative of S7P, allows for an alternative route in the central carbon metabolism of this organism. asm.org
Aldolases: Aldolases are known for their synthetic potential, but their promiscuity towards the nucleophilic component is often limited. csic.es However, protein engineering has shown that this can be overcome. For example, a single mutation (F178Y) in transaldolase B (TalB) was sufficient to induce aldolase activity related to that of D-fructose-6-phosphate aldolase (FSA), an enzyme that participates in a reversible reaction involving S7P. csic.es This demonstrates how minimal evolutionary steps can potentially create new enzymatic functions related to S7P metabolism.
Emergence of Novel Metabolic Pathways
The promiscuous activities of enzymes acting on S7P have been both a source of natural product diversity and a powerful tool for metabolic engineering.
Synthetic Carbon-Conserving Pathways: The promiscuous activity of phosphoketolase towards S7P has been exploited to design synthetic metabolic cycles that maximize carbon conservation, overcoming the carbon loss (as CO₂) inherent in the native pyruvate-to-acetyl-CoA conversion. nih.gov Pathways such as the non-oxidative glycolysis (NOG) and engineered variants like the Glycolysis AlTernative High Carbon Yield Cycle (GATHCYC) or the Sedoheptulose-1,7-bisphosphatase Cycle with Trifunctional PhosphoKetolase (SCTPK) have been constructed in S. cerevisiae and E. coli. researchgate.netnih.gov These cycles rely on a phosphoketolase that can cleave F6P, X5P, and S7P to convert glucose into stoichiometric amounts of acetyl-phosphate without carbon loss. nih.govarxiv.org This rewiring of central metabolism enables higher yields of valuable chemicals derived from acetyl-CoA, such as mevalonate (B85504) and 3-hydroxypropionate. nih.gov
Divergent Pathways in Natural Product Biosynthesis: this compound is a common precursor for the heptose moieties found in various natural products, including the antibiotics septacidin and hygromycin B. pnas.org Although they share S7P as a starting material, the biosynthetic pathways to their respective heptoses are different. pnas.org The septacidin pathway in a Gram-positive bacterium shares features with the ADP-heptose pathway used for lipopolysaccharide biosynthesis in Gram-negative bacteria. pnas.org In contrast, hygromycin B biosynthesis involves a unique isomerase, HygP, which controls the stereochemistry at two different carbon centers. pnas.org This divergence illustrates how different enzymatic machinery can evolve to act on a common precursor, leading to distinct metabolic outcomes and novel molecular structures.
Research Findings on Promiscuous Enzymes Acting on this compound
| Enzyme | Primary Substrate(s) | Promiscuous Reaction with S7P or Derivative | Resulting Product(s) | Significance / Novel Pathway |
| Phosphoketolase (Xfspk) | D-xylulose 5-phosphate, D-fructose 6-phosphate | Cleavage of this compound (S7P) | Acetyl-phosphate + D-ribose 5-phosphate | Enables synthetic, carbon-conserving pathways like non-oxidative glycolysis (NOG) and GATHCYC for high-yield chemical production. researchgate.netnih.govarxiv.org |
| Sedoheptulose 7-phosphate Cyclase (SH7PC) | This compound | Cyclization of S7P | 2-epi-5-epi-valiolone, 2-epi-valiolone, etc. | Gateway to secondary metabolism; biosynthesis of natural products like validamycin and acarbose. nih.govnih.gov |
| FBPase/SBPase (GlpXᴾ) | D-fructose 1,6-bisphosphate | Hydrolysis of Sedoheptulose 1,7-bisphosphate | This compound + Pi | Functions in an alternative variant of the Ribulose Monophosphate (RuMP) cycle in Bacillus methanolicus. asm.org |
| Transaldolase B (TalB F178Y mutant) | This compound + D-glyceraldehyde 3-phosphate | Acquired FSA-like aldolase activity | D-fructose 6-phosphate + D-erythrose 4-phosphate | Demonstrates the potential for rapid evolution of new aldolase activities involving S7P through minimal mutations. csic.es |
| Isomerase (HygP) | This compound | Isomerization of S7P derivative | Precursor for D-heptopyranose moiety of hygromycin B | Creates stereochemical diversity, leading to divergent pathways in natural product biosynthesis from a common precursor. pnas.org |
Biosynthetic Pathways of Secondary Metabolites and Natural Products Involving D Sedoheptulose 7 Phosphate
D-Sedoheptulose 7-Phosphate as a Precursor for Heptose-Containing Compounds
D-Heptopyranoses are biosynthetically derived from this compound. mdpi.com This ketoheptose phosphate (B84403) is a common precursor for the heptose units found in a variety of significant bacterial natural products, including certain antibiotics and the lipopolysaccharides of Gram-negative bacteria. pnas.orgmedchemexpress.comchemsrc.com
In Gram-negative bacteria, heptoses are essential components of the inner core region of lipopolysaccharides (LPS), which are major constituents of their outer membrane. cas.cnresearchgate.net The biosynthesis of these LPS heptoses begins with this compound. cas.cnmdpi.com The pathway involves a series of enzymatic transformations to produce the activated sugar donor, ADP-L-glycero-β-D-manno-heptose. cas.cn
The key steps in this conserved pathway are:
Isomerization: The enzyme GmhA, a sedoheptulose (B1238255) 7-phosphate isomerase, catalyzes the conversion of S7P into D-glycero-D-manno-heptose 7-phosphate. mdpi.com
Phosphorylation: A bifunctional enzyme, HldE, then phosphorylates this intermediate at the C1 position, yielding D-glycero-β-D-manno-heptose 1,7-bisphosphate. mdpi.com
Dephosphorylation: The phosphatase GmhB removes the phosphate group from the C7 position, forming D-glycero-β-D-manno-heptose 1-phosphate. mdpi.com
Adenylylation: The same bifunctional enzyme, HldE, acts again to adenylate the C1-phosphate, creating ADP-D-glycero-D-manno-heptose. mdpi.com
Epimerization: Finally, the epimerase HldD converts the sugar into the final precursor, ADP-L-glycero-β-D-manno-heptose, which is then incorporated into the growing LPS molecule. mdpi.com
This pathway highlights a fundamental route for heptose synthesis in Gram-negative bacteria, starting from a central metabolic intermediate.
This compound is the confirmed precursor for the unique heptose moieties found in several important antibiotics, such as the nucleoside analog septacidin (B1681074) and the aminoglycoside hygromycin B. pnas.orgnih.gov While both originate from S7P, their biosynthetic pathways diverge, leading to different heptose stereochemistries. pnas.org
Septacidin is a nucleoside antibiotic with potential anticancer and antifungal activities, characterized by an L-heptopyranose sugar. pnas.orgnih.gov Research has revealed that the biosynthesis of its heptose moiety in the Gram-positive producer, Streptomyces, surprisingly mirrors the early stages of the LPS heptose pathway found in Gram-negative bacteria. pnas.orgcas.cn
The biosynthesis is initiated from D-sedoheptulose-7-phosphate (S-7-P) and proceeds through a five-step pathway involving the enzymes SepB, SepL, and SepC to form ADP-L-glycero-β-D-manno-heptose. pnas.orgnih.gov This demonstrates the involvement of an ADP-activated sugar in the biosynthesis of this secondary metabolite. medchemexpress.comnih.gov The shared logic between a primary metabolic pathway in Gram-negative bacteria and a secondary metabolic pathway in Gram-positive bacteria is a significant finding. cas.cn
Table 1: Key Enzymes in Septacidin Heptose Biosynthesis
| Gene | Protein | Proposed Function |
| sepB | SepB | S-7-P isomerase, analogous to GmhA |
| sepL | SepL | Phosphatase, analogous to GmhB |
| sepC | SepC | Involved in the conversion to ADP-L-glycero-β-D-manno-heptose |
Hygromycin B is an aminoglycoside antibiotic used as an anthelmintic agent in agriculture. medchemexpress.com It contains a distinct D-heptopyranose moiety called destomic acid. pnas.org The biosynthesis of this heptose also starts from this compound. pnas.orgcas.cn
However, the pathway diverges significantly from the septacidin and LPS routes due to a key enzyme, HygP. pnas.org HygP is a unique S7P isomerase that catalyzes consecutive isomerizations, controlling the stereochemistry at both the C2 and C3 positions of the heptose. pnas.orgnih.gov This initial step, converting S7P to D-glycero-D-altro-heptose-7-P, sets the stage for the formation of the D-heptose characteristic of hygromycin B. pnas.org Subsequent steps, involving enzymes like GmhB and HldE from the E. coli LPS pathway, can convert the S7P into ADP-D-glycero-β-D-altro-heptose, demonstrating the modularity of these biosynthetic systems. pnas.orgnih.gov
The role of this compound extends to other bioactive natural products.
Spicamycin and Anicemycin: These compounds are structurally very similar to septacidin. It is proposed that their biosynthesis may also be initiated by an S7P isomerase, but one that generates a different epimer to account for their distinct stereochemistry. pnas.org
Acarbose (B1664774) and Validamycin: These are C7-pseudosugar-containing compounds. oregonstate.edu Acarbose is an antidiabetic drug, and validamycin is an agricultural antifungal agent. nih.gov Their biosynthesis involves the conversion of S7P to a cyclitol intermediate, 2-epi-5-epi-valiolone (B1265091), a reaction catalyzed by a member of the Sedoheptulose 7-Phosphate Cyclases (SH7PCs) family. nih.govresearchgate.net
Formation of Special Heptoses in Antibiotics and Nucleoside Analogs
The Sedoheptulose 7-Phosphate Cyclases (SH7PCs) Family
The Sedoheptulose 7-Phosphate Cyclases (SH7PCs) are a growing family of enzymes that catalyze the first committed step in the biosynthesis of various secondary metabolites by cyclizing S7P. oregonstate.eduacs.orgnih.gov These enzymes are related to 3-dehydroquinate (B1236863) synthase (DHQS) from the primary metabolic shikimate pathway. nih.govresearchgate.net
SH7PCs are found throughout prokaryotes and eukaryotes and are responsible for producing the core cyclitol structures of pseudoglycosides and other bioactive compounds. researchgate.netnih.gov The family includes several key enzymes that produce stereochemically distinct products from the same S7P substrate. acs.org
Table 2: Major Enzymes of the SH7PC Family
| Enzyme | Abbreviation | Product | Role/Associated Compounds |
| 2-epi-5-epi-valiolone synthase | EEVS | 2-epi-5-epi-valiolone | Precursor for acarbose, validamycin, pyralomicin. nih.govoregonstate.edunih.gov |
| 2-epi-valiolone synthase | EVS | 2-epi-valiolone | Alternative precursor for aminocyclitols. nih.govacs.org |
| Desmethyl-4-deoxygadusol synthase | DDGS | Desmethyl-4-deoxygadusol | Precursor for mycosporine-like amino acids (natural sunscreens). oregonstate.eduresearchgate.net |
The enzyme 2-epi-5-epi-valiolone synthase (EEVS), such as ValA from the validamycin producer Streptomyces hygroscopicus, converts S7P into 2-epi-5-epi-valiolone. researchgate.net This cyclitol is a key precursor for C7N-aminocyclitol natural products. nih.gov Similarly, desmethyl-4-deoxygadusol synthase (DDGS) is involved in making natural sunscreen compounds, while 2-epi-valiolone synthase (EVS) generates an alternative cyclitol precursor. nih.govoregonstate.edu The discovery and characterization of these enzymes are revealing a widespread and versatile biosynthetic strategy in nature, starting from the central metabolite this compound. nih.gov
Evolutionary Divergence and Product Diversity (e.g., 2-epi-5-epi-valiolone, 2-epi-valiolone)
The evolutionary divergence of SH7PCs from a common ancestor has resulted in a fascinating diversity of products, all derived from the single substrate, this compound. acs.orgnih.gov This enzymatic radiation has led to the classification of at least three distinct types of SH7PCs, distinguished by the unique stereochemistry of their cyclitol products. nih.gov
The three main classes of characterized SH7PCs are:
2-epi-5-epi-valiolone synthases (EEVS): These enzymes, such as AcbC from the acarbose pathway and ValA from the validamycin pathway, convert this compound into 2-epi-5-epi-valiolone (EEV). nih.govuniprot.org EEV is a key intermediate in the biosynthesis of C₇N-aminocyclitol-containing natural products. ebi.ac.uk
2-epi-valiolone synthases (EVS): Identified through genome mining and biochemical studies in the actinomycete Actinosynnema mirum and the myxobacterium Stigmatella aurantiaca, these enzymes catalyze the formation of 2-epi-valiolone. acs.orgnih.govqmul.ac.uk This product serves as an alternative precursor for aminocyclitol biosynthesis. nih.govexpasy.org
Desmethyl-4-deoxygadusol synthases (DDGS): This group of enzymes produces desmethyl-4-deoxygadusol, a precursor for mycosporine-like amino acids (MAAs), which are natural sunscreen compounds found in organisms like cyanobacteria. acs.orgnih.gov
This functional divergence highlights how evolution has repurposed a core enzymatic scaffold to generate stereochemically distinct products, thereby expanding the chemical diversity of natural products. acs.orgacs.org
Table 1: Diversity of Sedoheptulose 7-Phosphate Cyclases (SH7PCs) and Their Products
| Enzyme Class | Abbreviation | Product | Example Natural Product(s) | Source Organism Example |
|---|---|---|---|---|
| 2-epi-5-epi-valiolone synthase | EEVS | 2-epi-5-epi-valiolone | Acarbose, Validamycin A, Salbostatin (B1148345) | Actinoplanes sp., Streptomyces hygroscopicus |
| 2-epi-valiolone synthase | EVS | 2-epi-valiolone | Aminocyclitols (predicted) | Actinosynnema mirum, Stigmatella aurantiaca |
Structural Biology and Catalytic Mechanisms of SH7PCs
SH7PCs require two essential cofactors for activity: a divalent metal ion (typically Zn²⁺ or Co²⁺) and NAD⁺. qmul.ac.ukexpasy.orggenome.jp The catalytic mechanism is proposed to be analogous to that of DHQS, involving a multi-step reaction sequence within the enzyme's active site. nih.gov This sequence includes:
NAD⁺-dependent oxidation of the substrate.
Elimination of the phosphate group.
Reduction of a ketone intermediate.
Ring opening and bond rotation.
An intramolecular aldol-type cyclization to form the final carbocyclic product. nih.gov
A central question in the study of SH7PCs is how homologous enzymes produce stereochemically different products like 2-epi-5-epi-valiolone and 2-epi-valiolone from the same substrate. ebi.ac.ukacs.org Structural and comparative analyses suggest that product stereochemistry is not determined by variations in the catalytic mechanism itself, but rather by the enzyme's ability to selectively bind a specific anomer of the this compound substrate. nih.govacs.org This "preselection model" posits that EEVS enzymes (like ValA) preferentially bind the α-pyranose form of the substrate, while EVS enzymes bind the β-pyranose form. nih.govacs.org This initial substrate recognition dictates the stereochemical outcome of the cyclization reaction. nih.gov
| Stereochemical Control | Achieved by selective binding of either the α- or β-pyranose anomer of the this compound substrate. | nih.govacs.org |
Genetic Basis and Heterologous Expression of SH7PC Gene Clusters
The genes encoding SH7PCs and other enzymes required for the complete biosynthesis of a natural product are typically organized into biosynthetic gene clusters (BGCs) within an organism's DNA. asm.orgnih.gov The identification and characterization of these BGCs are fundamental to understanding and engineering the production of these valuable compounds.
Several BGCs containing SH7PC genes have been identified. For instance, the validamycin biosynthetic gene cluster was located in Streptomyces hygroscopicus by using the acbC gene—an EEVS from the acarbose BGC of Actinoplanes sp.—as a heterologous probe. asm.org This cluster contains the gene valA, which was confirmed to be essential for validamycin production. asm.org Similarly, other EEVS-encoding genes like salQ and cetA have been identified within the BGCs for salbostatin and cetoniacytone A, respectively. ebi.ac.uknih.gov
Heterologous expression, the process of transferring a gene or gene cluster from its native producer into a more tractable host organism like Escherichia coli or Streptomyces, is a powerful tool for functional characterization and production. asm.org The function of ValA as an EEVS was unequivocally confirmed by overexpressing the valA gene in E. coli. asm.org The purified recombinant ValA protein was then shown to catalyze the specific conversion of this compound into 2-epi-5-epi-valiolone in vitro. asm.org Likewise, heterologous expression of the MAA gene cluster from Actinosynnema mirum in Streptomyces avermitilis led to the production of shinorine, confirming the function of the entire pathway, including its DDGS-type SH7PC. nih.govfsu.edu
Table 3: Examples of Characterized SH7PC Genes and Heterologous Expression
| Gene | Source Organism | Enzyme Type | Associated Product | Heterologous Host |
|---|---|---|---|---|
| valA | Streptomyces hygroscopicus | EEVS | Validamycin A | E. coli |
| acbC | Actinoplanes sp. | EEVS | Acarbose | E. coli |
| salQ | Streptomyces albus | EEVS | Salbostatin | E. coli |
| cetA | Actinomyces sp. | EEVS | Cetoniacytone A | E. coli |
Physiological Roles and Environmental Adaptations of D Sedoheptulose 7 Phosphate Across Biological Systems
D-Sedoheptulose 7-Phosphate in Plant Physiology
In the realm of plant physiology, this compound is intricately involved in fundamental processes ranging from carbon fixation to adaptive responses to environmental cues.
Carbon and Phosphate (B84403) Homeostasis Regulation
This compound plays a pivotal role in maintaining the delicate balance of carbon and phosphate, particularly in plants exhibiting Crassulacean Acid Metabolism (CAM). In these plants, it is a precursor to the accumulation of free sedoheptulose (B1238255), a mechanism that contributes to both carbon and phosphate homeostasis. This process is thought to be mediated by a specific sedoheptulose-7-phosphate phosphatase. The accumulation of free sedoheptulose can act as an alternative carbon store, which is particularly important under conditions of elevated carbon dioxide or when the plant's capacity to transport sugars is compromised. This prevents the excessive accumulation of sucrose (B13894), which could otherwise lead to the depletion of inorganic phosphate and subsequently suppress the rate of photosynthesis. nih.govoup.comoup.com
Crassulacean Acid Metabolism (CAM) and Photosynthetic Acclimation
| Plant Species | Metabolic Context | Role of this compound | Reference |
| Kalanchoë pinnata | Crassulacean Acid Metabolism (CAM) | Precursor for sedoheptulose accumulation to maintain C and P homeostasis under elevated CO2. | nih.govoup.com |
| Sedum spectabile | Crassulacean Acid Metabolism (CAM) | Involved in the formation of free sedoheptulose via sedoheptulose-7-phosphate phosphatase. | nih.govoup.com |
This compound in Microbial Metabolism
In the microbial world, this compound is a central metabolite involved in a wide array of metabolic processes, enabling microorganisms to thrive in diverse environments and utilize various carbon sources.
Role in Diverse Environmental Niches and Carbon Source Utilization
This compound is a key intermediate in the pentose (B10789219) phosphate pathway in microbes, a pathway essential for the generation of reducing power in the form of NADPH and for providing precursors for the biosynthesis of nucleotides and some amino acids. umaryland.edu This metabolic versatility allows microbes to inhabit a wide range of environmental niches. umaryland.edu
One notable role of this compound is in the degradation of L-arabinose, a common component of plant hemicellulose. The metabolism of L-arabinose funnels into the pentose phosphate pathway, where this compound is a key intermediate. biorxiv.org This enables microbes to utilize plant-derived biomass as a carbon and energy source.
Furthermore, in some bacteria, this compound can be a substrate for phosphoketolase, an enzyme involved in the assimilation of two-carbon compounds like glycolaldehyde. researchgate.net This pathway allows for the carbon-efficient conversion of these compounds into central metabolic intermediates, enhancing the metabolic flexibility of the organism. researchgate.net this compound also serves as a precursor for the biosynthesis of the heptose moieties of important secondary metabolites, including the antibiotics septacidin (B1681074) and hygromycin B. nih.govpnas.org It is also a building block for the biosynthesis of lipopolysaccharides, which are major components of the outer membrane of Gram-negative bacteria. umaryland.edunih.gov
Impact on Microbial Growth and Metabolic Efficiency
The involvement of this compound in pathways that allow for the utilization of alternative carbon sources, such as L-arabinose and glycolaldehyde, directly contributes to the metabolic efficiency of microorganisms. By being able to access a wider range of nutrients, these microbes can outcompete others in complex environments. The role of this compound as a precursor for essential cellular components and valuable secondary metabolites further highlights its importance in supporting microbial growth and survival. nih.govpnas.org
| Microbial Process | Role of this compound | Organism/Context | Reference |
| L-arabinose degradation | Intermediate in the pentose phosphate pathway for utilization of this carbon source. | Escherichia coli | biorxiv.org |
| Glycolaldehyde assimilation | Substrate for phosphoketolase, enabling carbon-efficient conversion. | Escherichia coli | researchgate.net |
| Septacidin biosynthesis | Precursor for the heptose moiety of this antibiotic. | Gram-positive bacteria | nih.govpnas.org |
| Hygromycin B biosynthesis | Precursor for the heptose moiety of this antibiotic. | Streptomyces species | pnas.org |
| Lipopolysaccharide biosynthesis | Intermediate in the pathway for the synthesis of this outer membrane component. | Gram-negative bacteria | umaryland.edunih.gov |
Link to Antibiotic Sensitivity and Resistance Mechanisms
This compound (S7P) plays a pivotal role in the structural integrity of Gram-negative bacteria, directly influencing their susceptibility to antibiotics. This connection is primarily centered on its role as a key precursor in the biosynthesis of the lipopolysaccharide (LPS) layer of the outer membrane. The LPS layer serves as a formidable barrier, protecting the bacteria from harsh environmental conditions and preventing the entry of many toxic compounds, including antibiotics.
The synthesis of the core region of LPS requires a specific seven-carbon sugar, L-glycero-D-manno-heptose. The biosynthetic pathway for this heptose begins with this compound. A critical initial step is the isomerization of S7P to D-glycero-D-manno-heptose 7-phosphate, a reaction catalyzed by the enzyme D-sedoheptulose-7-phosphate isomerase (GmhA). wikipedia.orgwikipedia.org Subsequent enzymatic steps lead to the formation of ADP-L-glycero-β-D-manno-heptose, the activated form of the heptose sugar that is incorporated into the LPS core. wikipedia.orgresearchgate.net
The integrity of this pathway is crucial for the bacterium's defense. When the synthesis of L-glycero-D-manno-heptose is disrupted, for instance, through the inhibition of GmhA or other enzymes in the pathway, the LPS layer becomes defective. This compromised outer membrane exhibits increased permeability to hydrophobic compounds. Consequently, the bacteria become significantly more susceptible to a range of hydrophobic antibiotics that would otherwise be ineffective. wikipedia.org This phenomenon has been observed in various Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. wikipedia.org
This crucial role of S7P in LPS biosynthesis has led researchers to identify the enzymes of the ADP-heptose pathway, such as GmhA, as promising targets for the development of new therapeutic agents. wikipedia.org Rather than being standalone antibiotics, these agents could function as "antibiotic adjuvants" or "potentiators." By inhibiting the synthesis of the protective LPS layer, they would render the bacteria vulnerable to existing antibiotics, potentially revitalizing the efficacy of older drugs and combating the rise of antibiotic resistance.
Interestingly, the biosynthetic logic for heptoses derived from S7P is not confined to the primary metabolism of Gram-negative bacteria. It has also been identified in the secondary metabolism of some Gram-positive bacteria, such as Streptomyces, for the production of certain natural products with antibiotic properties, like septacidin. researchgate.netvt.edunih.gov This shared pathway underscores the fundamental importance of S7P as a building block in microbial metabolism.
The following table summarizes key enzymes in the ADP-heptose biosynthesis pathway starting from this compound and their role in antibiotic sensitivity.
| Enzyme | Reaction Catalyzed | Impact on Antibiotic Sensitivity |
| D-sedoheptulose-7-phosphate isomerase (GmhA) | Isomerization of this compound to D-glycero-D-manno-heptose 7-phosphate. wikipedia.org | Inhibition leads to defective LPS, increasing susceptibility to hydrophobic antibiotics. wikipedia.org |
| D-glycero-alpha-D-manno-heptose-7-phosphate kinase/ D-glycero-alpha-D-manno-heptose-1-phosphate adenylyltransferase (HldE) | Phosphorylation and subsequent adenylylation of the heptose sugar. researchgate.net | Essential for the formation of the ADP-heptose precursor for LPS. |
| ADP-L-glycero-D-manno-heptose-6-epimerase (HldD) | Epimerization to form the final ADP-L-glycero-β-D-manno-heptose. researchgate.net | Crucial for the correct stereochemistry of the heptose unit in LPS. |
Broader Biological Significance in Eukaryotic Systems (excluding human clinical)
In eukaryotic organisms, this compound is a central intermediate in the pentose phosphate pathway (PPP), a metabolic route with profound implications for cellular biosynthesis and the management of oxidative stress. wikipedia.org
The non-oxidative phase of the pentose phosphate pathway, where S7P is an intermediate, is directly responsible for producing the five-carbon sugar ribose-5-phosphate (B1218738) (R5P). wikipedia.org This molecule is the foundational precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.
The synthesis of nucleotides, through both de novo and salvage pathways, requires an activated form of ribose called 5-phosphoribosyl-1-pyrophosphate (PRPP). vt.eduwikipedia.org PRPP is synthesized from ribose-5-phosphate and ATP by the enzyme PRPP synthetase. researchgate.net In the de novo synthesis of purines, the purine (B94841) base is assembled directly onto the PRPP molecule. vt.edu In pyrimidine (B1678525) synthesis, the base is synthesized first and then attached to PRPP. vt.edu
Therefore, the availability of S7P and the flux through the non-oxidative PPP are intrinsically linked to a cell's capacity for DNA replication and RNA synthesis. In rapidly dividing cells, such as those in yeast cultures undergoing logarithmic growth, the demand for nucleotides is high, necessitating an active pentose phosphate pathway to supply sufficient ribose-5-phosphate. nih.gov Studies in yeast have shown that the synthesis of ribose-5-phosphate is an essential function of the PPP, highlighting the critical role of this pathway in providing the precursors for PRPP and, consequently, for all nucleic acid synthesis. nih.gov
The metabolic interplay within the non-oxidative PPP ensures that the production of ribose-5-phosphate can be balanced with the cell's other metabolic needs. The reversible reactions catalyzed by transketolase and transaldolase allow for the interconversion of three, four, five, six, and seven-carbon sugar phosphates, including this compound, thereby connecting the PPP with glycolysis. researchgate.netnih.gov This allows the cell to direct carbon flux towards nucleotide synthesis or energy production as required.
A primary function of the oxidative branch of the pentose phosphate pathway is the production of the reducing equivalent NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). wikipedia.orgcreative-proteomics.com As an intermediate in the interconnected PPP, this compound is integral to the metabolic network that regulates NADPH levels. NADPH is not used for ATP generation like its counterpart NADH; instead, it is the principal cellular reductant for biosynthetic reactions and, crucially, for antioxidant defense. creative-proteomics.comnih.gov
The primary mechanism by which NADPH mitigates oxidative stress is through the regeneration of reduced glutathione (B108866) (GSH), a major cellular antioxidant. creative-proteomics.com Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are harmful byproducts of aerobic metabolism that can damage lipids, proteins, and nucleic acids. nih.govfrontiersin.org The enzyme glutathione peroxidase neutralizes these ROS by using GSH as a reducing agent, which in the process becomes oxidized to glutathione disulfide (GSSG). To maintain the pool of protective GSH, the enzyme glutathione reductase catalyzes the reduction of GSSG back to two molecules of GSH, a reaction that requires NADPH as the electron donor. creative-proteomics.comyoutube.com
In eukaryotic systems like yeast, the PPP is the main source of NADPH for this vital antioxidant cycle. nih.gov Deletions of genes encoding key PPP enzymes in yeast can lead to increased sensitivity to oxidative stress. researchgate.netnih.gov Similarly, in plants, the PPP and its production of NADPH are crucial for protecting cells from the oxidative damage that can result from environmental stressors such as high light intensity or drought. nih.govmdpi.com The accumulation of ROS under such conditions can trigger signaling pathways, but also cause significant cellular damage if not controlled by antioxidant systems dependent on NADPH. nih.govfrontiersin.org Therefore, the metabolic flux through the pentose phosphate pathway, involving intermediates like this compound, is a critical determinant of a eukaryotic cell's ability to withstand and adapt to oxidative environments.
The following table outlines the key molecules and pathways involved in the oxidative stress response linked to the pentose phosphate pathway.
| Molecule/Pathway | Role in Oxidative Stress Response | Connection to this compound |
| Pentose Phosphate Pathway (PPP) | Primary producer of NADPH for antioxidant defense. creative-proteomics.comnih.gov | S7P is a key intermediate in the non-oxidative branch of the PPP. wikipedia.org |
| NADPH | Provides the reducing power to regenerate reduced glutathione (GSH). creative-proteomics.com | Produced in the oxidative branch of the PPP. |
| Glutathione (GSH) | A major antioxidant that directly neutralizes reactive oxygen species (ROS). creative-proteomics.com | Its regeneration is dependent on NADPH from the PPP. |
| Glutathione Reductase | Enzyme that reduces oxidized glutathione (GSSG) back to GSH, using NADPH. youtube.com | Utilizes the NADPH generated by the PPP. |
| Reactive Oxygen Species (ROS) | Harmful byproducts of aerobic metabolism that can damage cellular components. nih.gov | Detoxified by the NADPH-dependent glutathione system. |
Advanced Methodologies and Future Directions in D Sedoheptulose 7 Phosphate Research
Integrated Omics Approaches (Metabolomics, Proteomics, Genomics, Transcriptomics)
The convergence of metabolomics, proteomics, genomics, and transcriptomics, collectively known as integrated omics, offers a powerful lens to investigate the complex roles of S7P. mdpi.commdpi.com By simultaneously analyzing metabolites, proteins, genes, and transcripts, researchers can construct a holistic view of cellular processes involving S7P.
For instance, integrated metabolomics and transcriptomics have been used to reveal metabolic reprogramming in various organisms. In a study on phytoplasma-infected sweet cherry trees, metabolomics analysis showed significant changes in carbohydrate metabolism, including alterations in D-sedoheptulose 7-phosphate levels. researchgate.net This was correlated with transcriptomic data, indicating that phytoplasma infection promotes glycolysis and PPP activity to provide energy and essential low-molecular-weight metabolites. researchgate.net Similarly, in a study of rose petal abscission, treatment with silver thiosulfate (B1220275) (STS) was found to affect the levels of S7P and other metabolites in the pentose (B10789219) phosphate (B84403) pathway, alongside changes in the expression of numerous genes related to phytohormones and disease resistance. frontiersin.org
In the context of macrophage infection by Mycobacterium tuberculosis, the integration of metabolomics and transcriptomics has provided insights into the pathogen's diet. nih.gov This multi-omics approach identified subnetworks of changing enzymes and metabolites, including an increasing transcriptional pattern in the pentose phosphate pathway, suggesting its importance for the bacteria during infection. nih.gov
These integrated approaches are crucial for building comprehensive models of metabolic networks and for identifying novel therapeutic targets and biotechnological opportunities related to S7P metabolism. biorxiv.orgoup.com
Stable Isotope Tracing and Metabolic Flux Analysis (e.g., ¹³C-MFA)
Stable isotope tracing, particularly using ¹³C-labeled substrates, coupled with Metabolic Flux Analysis (MFA), is a cornerstone for quantitatively understanding the dynamics of S7P metabolism. creative-proteomics.comscholarsportal.info This technique allows researchers to track the flow of atoms through metabolic pathways, providing precise measurements of reaction rates (fluxes) in the central carbon metabolism, including the PPP where S7P is a key intermediate. researchgate.netresearchgate.net
By introducing a labeled precursor like U-¹³C glucose, the labeling pattern of downstream metabolites, including S7P, can be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com This information reveals the activity of specific pathways. For example, analyzing the labeling pattern of S7P can help estimate the activity of the oxidative PPP by determining the amount of ribose-5-phosphate (B1218738) originating from this pathway. mdpi.com The sequential incorporation of ¹³C from labeled CO2 into S7P in photosynthetic organisms can be tracked to understand the dynamics of the Calvin cycle. researchgate.net
Isotopically non-stationary MFA (INST-MFA) further enhances this approach by analyzing the labeling dynamics over short time scales, providing a more detailed picture of metabolic fluxes. scholarsportal.info These advanced MFA techniques are invaluable for elucidating how metabolic networks, including the pathways involving S7P, respond to genetic or environmental perturbations.
Protein Engineering and Directed Evolution for Modified Enzymatic Activities
Protein engineering and directed evolution are powerful tools for modifying the enzymes that produce and consume S7P, primarily transketolase and transaldolase. nih.govrsc.org These techniques allow for the creation of enzymes with altered substrate specificity, catalytic efficiency, and stability, which has significant implications for both fundamental research and biotechnology. rsc.org
Directed evolution mimics natural evolution in the laboratory to generate enzyme variants with desired properties. nih.govrsc.org For example, researchers have used these methods to engineer transketolase. In one study, a mutant of transketolase from Pichia stipitis (H27A) was created that exhibited a reversed reactivity preference, favoring the forward reaction (xylulose-5-phosphate consumption) over the backward reaction (S7P consumption). rcsb.orgoup.com This shift helped to facilitate net xylose assimilation by preventing the accumulation of S7P. oup.com
These engineered enzymes are not only valuable for optimizing metabolic pathways for the production of value-added chemicals but also serve as tools to study the consequences of altered S7P levels in vivo.
Structural Biology Techniques (e.g., X-ray Crystallography, NMR) for Enzyme-Ligand Complexes
Understanding the three-dimensional structure of enzymes that interact with S7P is crucial for elucidating their catalytic mechanisms and for guiding protein engineering efforts. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to determine the high-resolution structures of these enzymes and their complexes with substrates like S7P.
The crystal structure of transketolase from Pichia stipitis in a complex with S7P has been solved, revealing the key amino acid residues involved in substrate recognition and binding. rcsb.org Specifically, residues such as His27, His66, His100, His478, and Asp473 are critical for sugar binding, with His27 playing a a more significant role in interacting with S7P compared to xylulose-5-phosphate. rcsb.orgoup.com The structure of human transketolase in a covalent complex with its donor ketose substrate, D-xylulose-5-phosphate, has also been determined, providing insights into the initial steps of the reaction that can lead to S7P formation. ebi.ac.uk
These structural studies provide a molecular blueprint for understanding how these enzymes function and can be rationally engineered for novel applications.
Systems Biology and Computational Modeling of this compound Metabolic Networks
Systems biology integrates experimental data with computational modeling to understand the behavior of complex biological systems. biorxiv.org In the context of S7P, this involves developing mathematical models of the pentose phosphate pathway and its connections to other metabolic networks like glycolysis. nih.govunl.edu
Computational models based on queueing theory have also been developed to simulate changes in the concentrations of PPP metabolites, including S7P. unl.eduresearchgate.net These models have been validated with empirical data and can be used to accelerate research on new drugs and reduce the need for animal testing. unl.eduresearchgate.net
Biotechnological Applications and Metabolic Engineering for Value-Added Products
This compound is a precursor for a variety of valuable natural products, making it an attractive target for metabolic engineering and biotechnological applications. researchgate.net By manipulating the metabolic pathways leading to and from S7P, it is possible to enhance the production of these compounds in microbial hosts.
S7P is a key precursor in the biosynthesis of several secondary metabolites. For instance, it is the starting point for the synthesis of mycosporine-like amino acids (MAAs), which are natural sunscreen compounds. researchgate.net It is also a precursor for C7N-aminocyclitols, a class of bioactive natural products. nih.gov Furthermore, S7P is a common precursor for the heptose moieties of the antibiotics septacidin (B1681074) and hygromycin B. pnas.org
Metabolic engineering strategies often focus on increasing the flux through the PPP to boost the supply of S7P. This can involve overexpressing key enzymes or engineering them for improved activity. researchgate.net The accumulation of S7P during the assimilation of alternative feedstocks like xylose presents an opportunity for the sustainable production of high-value natural products from cellulosic sugars. researchgate.net
Unexplored Physiological Functions and Regulatory Loops of this compound
While the role of this compound in the pentose phosphate pathway is well-established, there are still many unexplored aspects of its physiological functions and regulatory interactions.
Recent research has identified sedoheptulose (B1238255) 7-phosphate cyclases, a family of enzymes that convert S7P into various cyclic products. nih.govnih.gov The biological roles of these downstream metabolites are largely unknown, suggesting new avenues of investigation into the physiological significance of S7P metabolism. nih.gov
Furthermore, the intricate regulatory loops involving S7P and its associated enzymes are not fully understood. For example, the accumulation of S7P has been observed to have regulatory effects on upstream enzymes, but the precise mechanisms and downstream consequences of these feedback loops require further investigation. oup.com The potential for S7P or its derivatives to act as signaling molecules, influencing cellular processes beyond central metabolism, is an exciting area for future research.
Q & A
Q. What are the primary metabolic pathways involving D-sedoheptulose 7-phosphate (S7P)?
S7P is a key intermediate in the pentose phosphate pathway, where it participates in nucleotide sugar biosynthesis. It is also the substrate for GmhA, the first enzyme in the lipopolysaccharide (LPS) biosynthetic pathway, converting S7P to D-glycero-D-manno-heptose 7-phosphate . In M. tuberculosis, this pathway contributes to virulence and antibiotic resistance . Additionally, S7P is utilized in the Calvin-Benson cycle for carbon fixation in photosynthetic organisms .
Q. What is the enzymatic function of GmhA in S7P metabolism?
GmhA (EC 5.3.1.28) is a Zn²⁺-dependent isomerase that catalyzes the conversion of S7P to D-glycero-D-manno-heptose 7-phosphate via an enediol-intermediate mechanism. Structural studies in E. coli and M. tuberculosis reveal a tetrameric conformation, with conserved active-site residues (e.g., His66, Glu89 in MtbGmhA) critical for substrate binding and catalysis . Mutagenesis of these residues reduces catalytic efficiency by >90% .
Q. What are the biosynthetic steps from S7P to ADP-heptose?
The pathway involves four enzymatic steps:
- Step 1 : GmhA isomerizes S7P to D-glycero-D-manno-heptose 7-phosphate.
- Step 2 : HddA phosphorylates the C1 position, forming heptose-1,7-bisphosphate.
- Step 3 : GmhB removes the C7 phosphate, yielding heptose-1-phosphate.
- Step 4 : HldE transfers ADP to form ADP-D-glycero-D-manno-heptose, a precursor for LPS .
Advanced Research Questions
Q. How can structural biology methods resolve the catalytic mechanism of GmhA?
X-ray crystallography and small-angle X-ray scattering (SAXS) have elucidated GmhA's tetrameric structure and conformational changes during substrate binding. For example, MtbGmhA adopts a "closed" conformation upon S7P and Zn²⁺ binding, stabilizing the active site. Molecular dynamics simulations further show enhanced rigidity in the ligand-bound state . Mutagenesis combined with circular dichroism (CD) spectroscopy can validate structural predictions (e.g., α-helix content correlates with thermal stability) .
Q. How do kinetic parameters of GmhA vary across bacterial species, and what explains these differences?
MtbGmhA has a Kₘ of 0.31 mM and kₐₜₐₗ/Kₘ of 1.45 mM⁻¹s⁻¹ , whereas E. coli GmhA shows higher efficiency due to differences in quaternary structure and substrate-binding loops . Variations in assay conditions (e.g., pH, temperature) and protein purification methods may also contribute to discrepancies. Standardizing assays (e.g., using HPLC to quantify product formation) is critical for cross-study comparisons .
Q. What experimental strategies address contradictions in S7P's role under metabolic stress?
In P. aeruginosa, polymyxin B increases S7P levels, suggesting upregulated LPS synthesis as a stress response, while enrofloxacin reduces S7P, likely via pentose phosphate pathway inhibition . To resolve contradictions, use isotopically labeled S7P in metabolomics (e.g., ¹³C tracing) to track flux under different stressors. Pair this with gene knockout models (e.g., ΔgmhA) to validate pathway dependencies .
Q. Why is the S7P biosynthetic pathway a promising target for novel antibiotics?
Disrupting ADP-heptose biosynthesis impairs LPS assembly, increasing membrane permeability and antibiotic susceptibility. In M. tuberculosis, GmhA inhibitors could synergize with existing drugs (e.g., rifampicin). High-throughput screening of GmhA inhibitors using fluorescence-based assays (e.g., coupling product formation to NADH oxidation) is a viable strategy .
Methodological Guidance
Q. How to assay GmhA activity in vitro?
- Substrate preparation : Synthesize S7P via enzymatic methods (e.g., transaldolase reactions) or chemical synthesis .
- Kinetic assays : Monitor NADH oxidation at 340 nm by coupling GmhA activity to downstream kinases (e.g., HddA) .
- Analytical validation : Use HPLC or LC-MS to quantify D-glycero-D-manno-heptose 7-phosphate. Retention times and mass spectra should match authentic standards .
Q. What techniques quantify S7P flux in metabolic networks?
Q. What are the challenges in chemically synthesizing S7P?
S7P synthesis is hindered by poor stability and complex stereochemistry. A published gram-scale method involves protecting-group strategies starting from D-glucose, with a 7-step sequence yielding 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate . Enzymatic routes using recombinant GmhA offer higher stereoselectivity but require optimized expression systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
